molecular formula C19H19N3O4S B1211309 2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one

2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B1211309
M. Wt: 385.4 g/mol
InChI Key: MKWLRSLXLQYTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[4-(dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one is a member of benzothiazoles.

Scientific Research Applications

Photophysics and Cation Complexation

The compound's spectroscopic properties are influenced by the electronic nature of substituents and solvent polarity. Specifically, in polar solvents, the compound's charge transfer state is affected by a fast intramolecular electron transfer quenching reaction. This process can be utilized for metal ion sensing, particularly with nitrogen-containing aza crown ether receptor units (Rurack et al., 2000).

Heterocyclic Synthesis

The compound has been used as a building block in synthesizing novel heterocyclic systems. It serves as a versatile reactant for constructing various pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as other complex heterocycles (Darweesh et al., 2016).

Photochromic Properties

The compound displays significant reactivity and photochromic properties when involved in specific chemical reactions. Its behavior under different conditions can lead to a variety of products, demonstrating its potential in photochemical studies (Zwanenburg & Maas, 2010).

Synthesis of Benzothiazolone Derivatives

It's also used in synthesizing benzothiazolone derivatives. These derivatives have various applications in chemical research, especially in creating structurally diverse compounds (Velikorodov et al., 2011).

Corrosion Inhibition

Research has demonstrated the use of benzothiazole derivatives, including this compound, as corrosion inhibitors for steel in acidic environments. They offer higher inhibition efficiencies and stability compared to other inhibitors (Hu et al., 2016).

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[[3-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C19H19N3O4S/c1-21(2)14-9-7-13(8-10-14)17-11-15(26-20-17)12-22-19(23)16-5-3-4-6-18(16)27(22,24)25/h3-10,15H,11-12H2,1-2H3

InChI Key

MKWLRSLXLQYTGJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(C2)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(C2)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 2
Reactant of Route 2
2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 3
Reactant of Route 3
2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 4
Reactant of Route 4
2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 5
Reactant of Route 5
2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 6
Reactant of Route 6
2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one

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